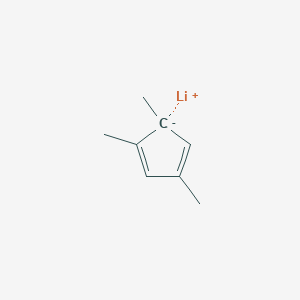
lithium;1,3,5-trimethylcyclopenta-1,3-diene
描述
Lithium;1,3,5-trimethylcyclopenta-1,3-diene is an organolithium compound with the molecular formula C₈H₁₁Li It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by methyl groups at positions 1, 3, and 5, and a lithium atom is bonded to the ring
属性
IUPAC Name |
lithium;1,3,5-trimethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Li/c1-6-4-7(2)8(3)5-6;/h4-5H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPENQBGROYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=C(C=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90831820 | |
| Record name | Lithium 1,2,4-trimethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87729-03-1 | |
| Record name | Lithium 1,2,4-trimethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3,5-trimethylcyclopenta-1,3-diene typically involves the lithiation of 1,3,5-trimethylcyclopentadiene. This can be achieved by reacting 1,3,5-trimethylcyclopentadiene with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the organolithium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and storage conditions to maintain the compound’s stability and purity.
化学反应分析
Types of Reactions
Lithium;1,3,5-trimethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophiles like alkyl halides, acyl halides, and other reactive halogenated compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl lithium derivatives, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
科学研究应用
Lithium;1,3,5-trimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organometallic compounds and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of lithium;1,3,5-trimethylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the lithium atom. This allows it to participate in various chemical reactions, forming new bonds with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- Lithium;1,2,5-trimethylcyclopenta-1,3-diene
- Lithium;1,2,3-trimethylcyclopenta-1,3-diene
- Lithium;1,3-dimethylcyclopenta-1,3-diene
Uniqueness
Lithium;1,3,5-trimethylcyclopenta-1,3-diene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds with different substitution patterns, providing unique opportunities for research and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


